molecular formula C18H19NO5 B13834645 Benzoic acid, 5-(((4-ethoxyphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester CAS No. 38507-91-4

Benzoic acid, 5-(((4-ethoxyphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester

Cat. No.: B13834645
CAS No.: 38507-91-4
M. Wt: 329.3 g/mol
InChI Key: NDSDEHICPAGUDL-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(((4-ethoxyphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of a benzoic acid core substituted with an ethoxyphenyl group, an amino carbonyl group, and a hydroxy group, all esterified with ethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-(((4-ethoxyphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the ethoxyphenyl group through electrophilic aromatic substitution. The amino carbonyl group is then introduced via a nucleophilic substitution reaction. Finally, the esterification with ethyl alcohol is carried out under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(((4-ethoxyphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The amino carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a benzoquinone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

Benzoic acid, 5-(((4-ethoxyphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 5-(((4-ethoxyphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-ethoxy-, ethyl ester: Similar structure but lacks the amino carbonyl and hydroxy groups.

    Procaine: Contains a benzoic acid core with an amino group and an ester linkage but differs in the substituents on the aromatic ring.

Uniqueness

Benzoic acid, 5-(((4-ethoxyphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is unique due to the combination of functional groups present in its structure

Properties

CAS No.

38507-91-4

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

ethyl 5-[(4-ethoxyphenyl)carbamoyl]-2-hydroxybenzoate

InChI

InChI=1S/C18H19NO5/c1-3-23-14-8-6-13(7-9-14)19-17(21)12-5-10-16(20)15(11-12)18(22)24-4-2/h5-11,20H,3-4H2,1-2H3,(H,19,21)

InChI Key

NDSDEHICPAGUDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)C(=O)OCC

Origin of Product

United States

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